molecular formula C10H10O4 B7858230 ferulic acid

ferulic acid

Cat. No.: B7858230
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-UHFFFAOYSA-N
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Description

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative widely distributed in plants, particularly in cereal bran, coffee, and fruits like mangoes . As a polyphenolic compound, it exhibits potent antioxidant activity by scavenging free radicals and chelating metal ions, contributing to its anti-inflammatory, anticancer, and cardioprotective properties . Its structure includes a phenolic ring with a methoxy group at the 3-position and a propenoic acid side chain, enabling hydrogen donation and radical stabilization . However, this compound faces biopharmaceutical challenges, including poor aqueous solubility (0.8–1.2 mg/mL) and low oral bioavailability (~25%), limiting its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferulic acid can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the oxidation of eugenol using potassium permanganate .

Industrial Production Methods

Industrially, this compound is often extracted from plant sources such as rice bran, wheat bran, and corn bran. The extraction methods include alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction . These methods are optimized to maximize yield and purity.

Chemical Reactions Analysis

Oxidative Reactions with Hydrogen Peroxide and Peracetic Acid

FA demonstrates stability against hydrogen peroxide (H₂O₂) under lignin-retaining bleaching conditions. Major reactions include:

  • trans–cis isomerization : Dominates in H₂O₂ reactions, likely via a radical mechanism without bond cleavage .

  • Side-chain cleavage : Observed minimally with H₂O₂ but enhanced with peracetic acid (CH₃CO₃H) .

Key Findings:

DerivativeReactivity with H₂O₂Reactivity with CH₃CO₃HMajor Product
This compoundModerateHightrans–cis isomer
4-O-etherified FALowLowStable
ConiferaldehydeHighVery highDegraded side-chain

Etherification at the 4-O position significantly stabilizes FA, while aldehyde substitution (e.g., coniferaldehyde) drastically increases oxidative susceptibility .

Solvent Effects on Reaction Efficiency :

SolventConversion (%)Selectivity for Vanillin (%)
DME10095
THF10065
Acetonitrile10082
Water00

Radical scavengers like TEMPO inhibit the reaction, supporting a radical-based mechanism .

Enzymatic Decarboxylation

This compound decarboxylase (FDC) catalyzes non-oxidative decarboxylation via a 1,3-dipolar cycloaddition mechanism:

  • Energy barrier : 23.5 kcal mol⁻¹ (protonation step is rate-limiting) .

  • Cofactor role : prFMN iminium stabilizes intermediates, while prFMN ketamine is less active .

Proposed Mechanism :

  • Substrate-cofactor cycloaddition → formation of adduct.

  • Carboxylic group elimination → decarboxylated product.

  • Proton transfer via Glu282 and water bridge.

Enzymatic Polymerization

Laccase-mediated oxidation of FA produces oligomers with enhanced antioxidant properties:

  • Products : Dimers (m/z 387), tetramers (m/z 771) .

  • Color changes : Decreased L* (lightness) from 25.2 to 18.1 over 6 h, indicating polymerization .

LC-MS Analysis of Products :

Peakm/zProposed Structure
P4341Decarboxylated FA dimer
P5404FA dimer + H₂O adduct
P6/P7771FA tetramer (dehydro form)

Antioxidant Mechanisms via Radical Dimerization

FA scavenges free radicals via:

  • H-atom transfer : Phenolic OH donates H· to radicals.

  • Dimerization : Ferulate radicals form C5–C5 dimers (e.g., curcumin analogs) with superior anti-inflammatory activity .

Radical Scavenging Pathways :

  • FA → Ferulate radical (stabilized by resonance).

  • Dimerization → C5–C5/COO·-linked antioxidants.

  • Synergistic effects with vitamins C/E enhance stability.

Scientific Research Applications

Biological Activities of Ferulic Acid

This compound exhibits a wide range of biological activities that contribute to its therapeutic potential:

  • Antioxidant Activity : FA is known for its ability to scavenge free radicals, thereby preventing oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular diseases .
  • Anti-inflammatory Effects : Research indicates that FA can modulate inflammatory pathways, making it useful in treating conditions characterized by inflammation .
  • Antimicrobial Properties : FA has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
  • Anticancer Potential : Studies have shown that FA can inhibit tumor growth and induce apoptosis in cancer cells, highlighting its role as a potential anticancer agent .

Therapeutic Applications

The therapeutic applications of this compound span several medical fields:

Cancer Treatment

This compound's ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for cancer therapy. Its antioxidant properties help protect normal cells from oxidative damage during chemotherapy .

Cardiovascular Health

FA has been shown to lower cholesterol levels by inhibiting HMG-CoA reductase, which may contribute to cardiovascular health . Additionally, it helps regulate glucose metabolism by activating glucokinase, thus playing a role in diabetes management .

Neuroprotection

Research suggests that FA may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .

Nanotechnology in this compound Delivery

One of the significant challenges in utilizing this compound therapeutically is its poor solubility and bioavailability. Recent advancements in nanotechnology have led to the development of nanoparticle-based delivery systems that enhance the pharmacokinetic profile of FA:

  • Polymer-based Nanoparticles : These systems improve the solubility and stability of FA, allowing for controlled release and targeted delivery to specific tissues .
  • Lipid-based Nanoparticles : Lipid carriers can encapsulate FA effectively, enhancing its absorption and therapeutic efficacy .

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its photoprotective properties:

  • Skin Care Formulations : FA is incorporated into creams and lotions for its antioxidant benefits, helping to protect skin from UV damage and premature aging .
  • Wound Healing : Studies indicate that FA enhances wound healing by promoting angiogenesis and inhibiting melanogenesis, making it beneficial for skin repair products .

Case Studies

The following case studies illustrate the applications of this compound in various domains:

StudyApplicationFindings
Ambothi & Nagarajan (2018)Skin ProtectionDemonstrated significant reduction in ROS production in fibroblasts treated with FA before UV exposure .
Research on Diabetes ManagementGlucose RegulationFound that FA activates glucokinase, contributing to improved glucose metabolism .
Anticancer ResearchTumor InhibitionShowed that FA induces apoptosis in cancer cells while protecting normal cells from oxidative damage .

Mechanism of Action

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Structural Difference : Lacks the methoxy group at the 3-position present in ferulic acid.
  • Antioxidant Activity : Exhibits comparable ABTS and DPPH radical scavenging activity but lower stability under high-temperature conditions .
  • Metabolic Relationship : this compound is biosynthesized from caffeic acid via the enzyme catechol-O-methyltransferase (COMT) .
  • Sources : Found in Verbascum species and R. communis leaves .

p-Coumaric Acid (4-Hydroxycinnamic Acid)

  • Structural Difference : Lacks both the methoxy group and the 3-hydroxyl group of this compound.
  • Antioxidant Activity : Lower DPPH scavenging capacity (IC₅₀: ~0.63–517.12 mg/g DW) compared to this compound (IC₅₀: ~1.33 µg/g) in V. thapsus extracts .
  • Bioavailability : Rapidly metabolized in vivo, with shorter plasma half-life than this compound .

Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic Acid)

  • Structural Difference : Contains an additional methoxy group at the 5-position.
  • Thermal Stability : Forms complex roasting products similar to this compound at 170°C, but with distinct HPLC elution profiles due to higher polarity .

Coniferyl Aldehyde

  • Structural Difference : Replaces the carboxylic acid group of this compound with an aldehyde.
  • Antioxidant Activity : Comparable protection factor (PF: ~4.2) in lipid autoxidation systems, attributed to the shared methoxy-hydroxyphenyl moiety .

Iso-Ferulic Acid

  • Structural Difference : Methoxy group at the 4-position instead of the 3-position.
  • Antioxidant Activity : Significantly weaker (PF: 1.3 vs. 4.2 for this compound in sunflower oil), highlighting the importance of substituent positioning .

Ferulaldehyde

  • Structural Difference : Aldehyde group replaces the carboxylic acid.
  • Bioactivity : Hypothesized to exhibit superior bioavailability due to easier oxidation to this compound in vivo .

Eugenol

  • Structural Difference: Contains a phenolic hydroxyl group without the propenoic acid chain.
  • Antimicrobial Activity : Higher hydrophobicity (logP: 2.61 vs. 1.67 for undissociated this compound) enhances its efficacy in lipid-rich systems .

Antioxidant Capacity and Stability

Table 1: Antioxidant Activity of this compound and Analogues

Compound ABTS (µM TE/g) FRAP (µM Fe²⁺/g) DPPH IC₅₀ (µg/mL) Protection Factor (TGSO)
This compound 12.3 8.7 0.81–1.53 4.2
Caffeic Acid 11.9 8.4 1.35 3.8
Coniferyl Aldehyde 12.1 8.5 N/A 4.1
Iso-Ferulic Acid 6.2 3.9 N/A 1.3
Eugenol 9.8 6.2 0.95 N/A

Data derived from

This compound outperforms iso-ferulic acid and eugenol in lipid peroxidation inhibition due to optimal methoxy positioning and acid group participation in radical stabilization .

Bioavailability and Pharmacokinetics

Table 2: Pharmacokinetic Parameters in Human Plasma

Compound Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC/dose (ng·h/mL/mg)
This compound 28.5 2–4 0.45
Chlorogenic Acid 34.2 2–4 0.52
p-Coumaric Acid 12.1 3–5 0.18

Data from

This compound demonstrates higher bioavailability than p-coumaric acid but lower than chlorogenic acid in mango juice, likely due to enhanced solubility in processed matrices . Its plasma half-life (~2.5 h) exceeds that of vitamin C, supporting prolonged antioxidant effects .

Biological Activity

Ferulic acid (FA) is a naturally occurring phenolic compound found in various plants, particularly in grains, fruits, and vegetables. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antioxidant Activity

This compound is renowned for its potent antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves donating hydrogen atoms to free radicals, which stabilizes them and prevents cellular damage.

Key Findings:

  • Free Radical Scavenging : this compound has demonstrated a remarkable ability to reduce reactive oxygen species (ROS) levels in various cell types. In fibroblasts exposed to UV radiation, FA significantly lowered ROS production and lipid peroxidation .
  • Cell Protection : Studies show that FA enhances the cellular antioxidant defense system by increasing levels of glutathione and catalase, which are crucial for detoxifying harmful oxidative products .

Anti-Inflammatory Effects

FA exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes.

Research Insights:

  • Cytokine Regulation : this compound has been shown to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation .
  • Clinical Applications : In clinical trials for conditions like rosacea, FA treatment led to reduced erythema and improved skin barrier function .

Antimicrobial Properties

This compound possesses antimicrobial activity against various pathogens, making it a potential candidate for treating infections.

Study Results:

  • Bacterial Inhibition : Research indicates that FA can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Modified alkyl esters of FA have shown enhanced antibacterial activity due to improved lipid solubility .

Anticancer Potential

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Evidence from Studies:

  • Cell Growth Regulation : FA has been shown to regulate cell cycle progression and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .
  • In Vivo Studies : Animal studies indicate that FA can significantly reduce tumor volume in xenograft models .

Wound Healing Properties

This compound promotes wound healing through multiple mechanisms, including enhancing collagen synthesis and reducing oxidative stress at the wound site.

Case Study:

  • In diabetic rats treated with this compound ointment, wound contraction was significantly higher compared to control groups. After 16 days, 96% healing was observed in the FA group versus 83% in the control group using standard treatments .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AntioxidantScavenges free radicals; enhances antioxidant enzyme levels
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis; regulates cell cycle
Wound HealingEnhances collagen synthesis; reduces oxidative stress

Q & A

Basic Research Questions

Q. How can ferulic acid be quantified in plant extracts or biological matrices?

  • Methodological Answer : this compound quantification typically involves chromatographic techniques. Prepare a standard curve using HPLC or GC-MS by dissolving pure this compound in a suitable solvent (e.g., methanol). Extract samples via alkaline hydrolysis or solvent extraction, then analyze retention times and UV spectra for identification. For spectrophotometric quantification in complex matrices (e.g., soil), use Folin-Ciocalteu reagent to measure total phenolic content expressed as this compound equivalents at 700 nm . Validate results with spike-and-recovery experiments to account for matrix interference.

Q. What in vitro models are suitable for assessing this compound’s antioxidant activity?

  • Experimental Design : Use DPPH or ABTS radical scavenging assays to measure direct antioxidant capacity. For cellular models, employ hydrogen peroxide-induced oxidative stress in neuronal (e.g., SH-SY5Y) or hepatic (HepG2) cell lines. Quantify markers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels via ELISA or colorimetric kits. Compare results against positive controls (e.g., ascorbic acid) and validate with multiple assays to address variability in redox mechanisms .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound extraction or synthesis?

  • Statistical Approach : Design a Box-Behnken or central composite design (CCD) with factors such as hydrolysis time, NaOH concentration, and substrate concentration. Use ANOVA to assess interaction effects and generate a predictive model. For example, RSM optimized alkali hydrolysis of γ-oryzanol yielded 71.33% this compound with <2% error between predicted and experimental values. Validate the model with confirmation runs and report lack-of-fit tests to ensure robustness .

Q. What experimental models evaluate this compound’s neuroprotective effects in traumatic brain injury (TBI)?

  • In Vivo Protocol : Use a rat TBI model induced by controlled cortical impact or weight-drop methods. Administer this compound intraperitoneally (e.g., 50 mg/kg) post-injury. Assess neuronal apoptosis via TUNEL and caspase-3 immunohistochemistry. Measure oxidative stress markers (SOD, MDA, GSH) in brain homogenates. Histological analysis of hippocampal CA1-CA3 regions and prefrontal cortex using Cresyl violet staining can quantify cell density changes. Compare results to injury-only and vehicle controls .

Q. How can network pharmacology and molecular docking predict this compound’s pharmacological targets?

  • Computational Workflow : Retrieve this compound’s structure from PubChem and identify potential targets via PharmMapper or SwissTargetPrediction. Construct a compound-target-disease network using Cytoscape. Perform molecular docking (AutoDock Vina) against key targets (e.g., β-catenin, survivin) to assess binding affinity. Validate predictions with in vitro assays (e.g., Western blot for β-catenin degradation). Integrate ADMET predictions to evaluate bioavailability and toxicity .

Q. How do biosynthesis pathways regulate this compound accumulation in Angelica sinensis?

  • Molecular Biology Techniques : Analyze phenylpropanoid pathway genes (e.g., COMT for methylation of caffeic acid to this compound) via qRT-PCR in root tissues. Correlate gene expression with this compound content measured by HPLC. Use CRISPR/Cas9 or RNAi to knock down COMT and observe phenotypic changes. Compare cultivars with high/low this compound accumulation to identify genetic or epigenetic regulatory mechanisms .

Q. Methodological Considerations

Q. How to address contradictions in antioxidant data between in vitro and in vivo studies?

  • Data Reconciliation Strategy : In vitro assays may overestimate activity due to simplified systems, while in vivo models account for bioavailability and metabolism. For example, this compound from wheat bran (FA-WB) showed higher anti-inflammatory activity than free this compound in vitro, but in vivo absorption differences may alter outcomes. Use pharmacokinetic studies (e.g., plasma concentration-time curves) and metabolite profiling (UHPLC-QTOF-MS) to bridge this gap .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Safety Measures : this compound is a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. For inhalation risks, employ dust suppression techniques (e.g., wet handling). Store in sealed containers away from oxidizers. Dispose of waste via approved chemical disposal protocols. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBMYQBYZTDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97274-61-8
Details Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97274-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040673
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-24-6
Record name Ferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Vanillin (40 g, 263 mmol) was dissolved in pyridine (120 ml), and malonic acid (41 g, 395 mm ol) was added, followed by piperidine (4 ml). The mixture was heated at 90° C. for 6 hs under N2. After removal of pridine, the residue was poured into water (500 ml), acidified to PH=3 by aq.HCl. The precipitate was collected, washed by water (150 ml×3), and dried to give product (47 g, 91.8%). LC-MS: m/e 193 (M−1)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
91.8%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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